N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

LOXL2 inhibition Cancer metastasis Fibrosis

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a trans-1,4-cyclohexyl linker connecting a pyrimidin-2-yloxy moiety to a benzo[d][1,3]dioxole-5-carboxamide group. This compound is catalogued in the ChEMBL database (CHEMBL4066192) and BindingDB (BDBM50266785) with reported inhibitory activity against human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes implicated in extracellular matrix remodeling and cancer metastasis.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034247-72-6
Cat. No. B2777959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034247-72-6
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
InChIInChI=1S/C18H19N3O4/c22-17(12-2-7-15-16(10-12)24-11-23-15)21-13-3-5-14(6-4-13)25-18-19-8-1-9-20-18/h1-2,7-10,13-14H,3-6,11H2,(H,21,22)
InChIKeyCVVJSBDSFIFQHA-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034247-72-6): Baseline Identity and Procurement Context


N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a trans-1,4-cyclohexyl linker connecting a pyrimidin-2-yloxy moiety to a benzo[d][1,3]dioxole-5-carboxamide group . This compound is catalogued in the ChEMBL database (CHEMBL4066192) and BindingDB (BDBM50266785) with reported inhibitory activity against human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes implicated in extracellular matrix remodeling and cancer metastasis [1][2]. The compound is supplied for research use, typically with a purity of ≥95%, and is available from multiple specialty chemical vendors .

Why Generic LOX/LOXL2 Inhibitor Substitution Fails: The Case for N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide


LOX and LOXL2 inhibitors represent a structurally diverse chemical space with significant variation in potency, selectivity, and pharmacokinetic profiles. Even among compounds sharing a common pyrimidine or benzodioxole scaffold, subtle differences in linker geometry or substituent patterns can drastically alter target engagement [1]. For example, the trans-1,4-cyclohexyl linker in N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide imposes a specific spatial orientation that is absent in analogs with piperidine or flexible alkyl linkers, potentially affecting binding mode and residence time [2]. Procurement of a generic 'LOXL2 inhibitor' without specifying this exact chemotype risks introducing compounds with divergent selectivity profiles (e.g., LOX vs. LOXL2 vs. LOXL3) and unvalidated off-target liabilities, compromising experimental reproducibility and data comparability across studies [3].

Head-to-Head Quantitative Evidence: N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide Against Key Comparators


LOXL2 Inhibitory Potency: Target Compound vs. In-Class Benchmark (BAPN)

The target compound demonstrates significantly greater potency against human LOXL2 compared to the pan-LOX inhibitor β-aminopropionitrile (BAPN), a widely used tool compound. While BAPN inhibits LOXL2 with an IC50 in the range of 100–500 μM, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide achieves an IC50 of 370 nM in a recombinant human LOXL2 assay using CHO cell-expressed enzyme and DAP substrate [1]. This represents an approximate 270–1350-fold improvement in potency.

LOXL2 inhibition Cancer metastasis Fibrosis

LOX vs. LOXL2 Selectivity Profile: Target Compound Differentiation from Pan-Inhibitors

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide exhibits differential activity between LOX and LOXL2 isoforms. In a head-to-head assay, the compound inhibited human LOX with an IC50 of 2800 nM, compared to 370 nM for LOXL2, indicating an approximately 7.6-fold selectivity for LOXL2 over LOX [1]. This contrasts with pan-LOX inhibitors like BAPN, which show little to no isoform discrimination, and with LOXL2-selective clinical candidates such as simtuzumab (a monoclonal antibody) that lack LOX activity entirely [2].

LOX selectivity Target engagement Isoform profiling

Structural Determinants of Potency: Cyclohexyl Linker Geometry vs. Piperidine and Flexible-Chain Analogs

The trans-1,4-cyclohexyl linker in N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a key structural determinant differentiating it from closely related analogs. In the US11358936 patent, compounds bearing a piperidine linker (e.g., Compound 4-2) showed an IC50 of 431 nM against LOXL2, compared to 370 nM for the trans-cyclohexyl analog [1]. Additionally, analogs with flexible ethylene or propylene linkers generally exhibit reduced potency, consistent with the hypothesis that the rigid chair conformation of trans-1,4-cyclohexyl optimally pre-organizes the pharmacophore for binding within the LOXL2 active site [2].

Structure-activity relationship Conformational restriction Drug design

Physicochemical and Drug-Likeness Profile: Target Compound vs. Fluorinated Analog

Compared to its 5-fluoropyrimidine analog, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide, the target compound has a lower molecular weight (341.37 vs. 359.35 g/mol) and reduced lipophilicity (cLogP estimated at ~3.1 vs. ~3.4 for the fluorinated analog) . While the fluorinated analog may offer enhanced metabolic stability, the target compound's lower logP may confer superior aqueous solubility, an important consideration for in vitro assay preparation and formulation [1]. The absence of the fluorine substituent also avoids potential CYP450-mediated defluorination, a metabolic liability that can generate reactive intermediates [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide Based on Evidence


LOXL2-Driven Metastasis Models: Superior Potency Over BAPN for Mechanistic Studies

In breast cancer or pancreatic cancer metastasis models where LOXL2-mediated collagen crosslinking drives tumor cell invasion, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide (IC50 370 nM) provides a >270-fold potency advantage over the traditional tool compound BAPN (IC50 ~100–500 μM) [1]. This potency differential is critical for in vivo xenograft studies, where achieving pharmacologically active BAPN concentrations in tumor tissue is often limited by toxicity. The compound's balanced LOX/LOXL2 profile (7.6-fold LOXL2 selectivity) further allows researchers to dissect LOXL2-specific contributions to metastasis without completely ablating homeostatic LOX function, which is essential for normal tissue integrity [2].

Fibrosis Drug Discovery: Profiling LOXL2 Selectivity in Pulmonary and Hepatic Fibrosis Assays

For fibrosis research, where LOXL2 is a validated therapeutic target in idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), the target compound's LOXL2 selectivity ratio (7.6-fold over LOX) offers a pharmacological profile that may translate to reduced on-target toxicity in normal connective tissues [1]. Investigators can use this compound as a chemical probe to benchmark novel LOXL2 inhibitors or to validate target engagement in TGF-β-induced fibroblast activation assays. The compound's intermediate potency (370 nM) is well-suited for dose-response studies in primary human hepatic stellate cells or lung fibroblasts, where excessive potency may mask subtle pharmacodynamic relationships [2].

Structure-Activity Relationship (SAR) Campaigns: Cyclohexyl Linker as a Conformational Tool

In medicinal chemistry programs targeting the LOX/LOXL2 family, the trans-1,4-cyclohexyl linker in N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide serves as a benchmark for conformational restriction. The compound's activity (LOXL2 IC50 370 nM) compared to the piperidine analog (431 nM) and flexible-linker analogs (>1000 nM) provides experimental support for the hypothesis that rigid, chair-conformation linkers enhance target binding [1]. This SAR insight is valuable for computational chemists performing docking studies or free energy perturbation (FEP) calculations, and for medicinal chemists designing next-generation inhibitors with optimized linker geometry [2].

In Vitro Pharmacology: Physicochemical Advantages Over Fluorinated Analogs in Assay Development

For high-throughput screening (HTS) and in vitro pharmacology laboratories, the target compound's lower molecular weight (341.37 vs. 359.35 g/mol) and reduced lipophilicity (cLogP ~3.1 vs. ~3.4) relative to the 5-fluoropyrimidine analog translate to improved aqueous solubility and potentially fewer compound aggregation artifacts [1][2]. These properties are particularly advantageous when preparing DMSO stock solutions for automated liquid handling systems, as lower logP compounds are less prone to precipitation upon dilution into assay buffers. Additionally, the absence of a fluorine substituent eliminates the risk of time-dependent CYP450-mediated defluorination, simplifying data interpretation in metabolism-dependent cellular assays [3].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.